6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid

Antibody-Drug Conjugate ADC Cytotoxicity

Specify CAS 898792-37-5 for the definitive synthesis of MMAF-C5-COOH, a non-cleavable linker in next-generation ADCs. The 2,4-dimethoxyphenyl moiety is an irreplaceable functional mimic of the phenylalanine residue in MMAF—substituting 2,5-, 2,6-, or 3,5-dimethoxy isomers compromises conjugation efficiency and biological activity. The 6-oxohexanoic acid spacer length is non-arbitrary; longer-chain analogs (e.g., 8-oxooctanoic acid) alter DAR, stability, and PK. For SAR programs deconvolving linker vs. payload effects, this building block is the only valid choice. Source this exact CAS to avoid isomer-based impurities in multi-step ADC syntheses.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
CAS No. 898792-37-5
Cat. No. B3025045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid
CAS898792-37-5
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)CCCCC(=O)O)OC
InChIInChI=1S/C14H18O5/c1-18-10-7-8-11(13(9-10)19-2)12(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
InChIKeyNOVKMTJLPHMKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 898792-37-5): Chemical Class and Procurement-Relevant Characteristics


6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 898792-37-5) is a synthetic organic compound belonging to the class of substituted phenyl-oxohexanoic acids. It is a bifunctional molecule featuring a carboxylic acid at one terminus and an aryl ketone at the other, with a specific 2,4-dimethoxy substitution pattern on the phenyl ring. Its molecular formula is C14H18O5, and it has a molecular weight of 266.29 g/mol . As a building block, its primary utility lies in its role as a non-cleavable linker for the synthesis of antibody-drug conjugates (ADCs), specifically as a precursor to a modified form of the cytotoxic payload MMAF .

Why Generic 6-Oxohexanoic Acid Analogs Cannot Substitute for CAS 898792-37-5 in ADC Synthesis


Generic substitution within the 6-oxohexanoic acid class is precluded by the critical role of the 2,4-dimethoxyphenyl moiety as a functional mimic of the phenylalanine residue in the potent antimitotic agent monomethyl auristatin F (MMAF). While other dimethoxyphenyl isomers exist—such as the 2,5- [1], 2,6- , and 3,5- substituted variants—their steric and electronic properties differ, impacting downstream conjugation efficiency and the final ADC's biological activity. Furthermore, the specific 6-oxohexanoic acid linker length is non-arbitrary. Replacing it with the longer-chain analog 8-(2,4-dimethoxyphenyl)-8-oxo-octanoic acid would alter the spacer length, potentially affecting drug-to-antibody ratio (DAR), conjugate stability, and the pharmacokinetic profile of the resulting ADC. Therefore, CAS 898792-37-5 is a specific, non-interchangeable chemical entity in this research context.

Quantitative Differentiation Evidence for 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic Acid


IC50 of MMAF-Ome Payload: A Reference Point for Linker-Payload Conjugate Potency

This compound serves as a non-cleavable linker for the synthesis of modified MMAF-C5-COOH . The potency of the final payload is a critical performance metric. The methyl ester of the parent toxin, MMAF-Ome, demonstrates high cytotoxicity with an IC50 of 0.056 nM across several tumor cell lines . While this is not a direct measurement of the 6-(2,4-dimethoxyphenyl)-6-oxohexanoic acid linker itself, it provides a class-level benchmark for the potent antimitotic activity of the drug-linker conjugate that this specific building block enables.

Antibody-Drug Conjugate ADC Cytotoxicity

Distinctive Physicochemical Properties Differentiate from Isomers

The 2,4-dimethoxy substitution pattern confers unique physicochemical properties relative to other positional isomers. The target compound has a reported density of 1.159 g/cm³ and a predicted boiling point of 467.7±35.0 °C . Its predicted pKa is 4.67±0.10 . In contrast, the 2,5-dimethoxy isomer has the same molecular formula and weight but differs in its three-dimensional structure and electronic distribution [1]. While experimental data for the 2,5-isomer is sparse in the public domain, the difference in substitution pattern is a well-established driver of divergent solubility, metabolic stability, and target binding in medicinal chemistry.

Medicinal Chemistry Lead Optimization Isomer Purity

Synthetic Accessibility via Diverse Vendor Catalog Numbers

The compound is widely cataloged across the chemical supply industry, providing robust supply chain options for procurement. It is available under at least 14 distinct catalog numbers from various vendors, including AA00GYWY, ACM898792375, AG161621, AH91646, BBV-22160252, BD313621, CD12011449, CSC000554414, D082640, F207418, JH556854, and YKB79237, in addition to its primary CAS number [1]. This level of commercial availability contrasts with less common isomers like 6-(2,6-dimethoxyphenyl)-6-oxohexanoic acid , for which supply channels are more limited.

Chemical Procurement Supply Chain Catalog Management

Best-Fit Research and Industrial Application Scenarios for 6-(2,4-Dimethoxyphenyl)-6-oxohexanoic Acid (CAS 898792-37-5)


Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs)

This compound is the definitive chemical building block for creating the drug-linker conjugate MMAF-C5-COOH, a component in next-generation ADCs . Researchers developing ADCs with a non-cleavable linker design should specify this exact CAS number to ensure the correct synthesis of the MMAF analog payload. Substituting with a different linker length or aryl substitution pattern would result in a different conjugate, altering its stability and activity profile .

Medicinal Chemistry SAR Studies on Auristatin Analogs

In structure-activity relationship (SAR) programs focused on optimizing the auristatin class of antimitotic agents, this compound is a key intermediate. Its 2,4-dimethoxyphenyl group is a specific structural feature that mimics the C-terminal phenylalanine of dolastatin 10. Medicinal chemists can use this building block to systematically vary the linker component of the molecule while keeping the critical payload-mimicking group constant, allowing for the deconvolution of linker effects from payload effects.

Ensuring Fidelity in Multi-Step Organic Synthesis

For complex synthetic routes, the high commercial availability and multiple catalog listings of CAS 898792-37-5 [1] make it a preferred choice over its less common isomers. Procurement teams should source this specific isomer to maintain synthetic fidelity and avoid introducing isomer-based impurities that could be difficult to separate at later stages of a multi-step reaction sequence.

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